Hexa-D-arginine TFA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

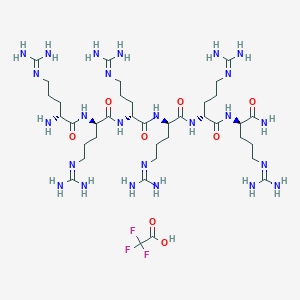

C38H76F3N25O8 |

|---|---|

Molekulargewicht |

1068.2 g/mol |

IUPAC-Name |

(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C36H75N25O6.C2HF3O2/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42;3-2(4,5)1(6)7/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m1./s1 |

InChI-Schlüssel |

PWFVPQZWAYQQHX-MZYAMQFBSA-N |

Isomerische SMILES |

C(C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Hexa-D-arginine TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-D-arginine TFA is a synthetic peptide that has garnered significant attention in biomedical research for its potent biological activities. Comprising six D-isomers of the amino acid arginine, this peptide is rendered resistant to proteolytic degradation, enhancing its stability and bioavailability. Its primary mechanism of action revolves around the competitive inhibition of a class of enzymes known as proprotein convertases, most notably furin. This inhibition has profound implications for a variety of pathological processes, including bacterial and viral infections, and cancer. Furthermore, the arginine-rich nature of this peptide imbues it with cell-penetrating properties, a feature that is being exploited for drug delivery applications. This technical guide will provide a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Primary Mechanism of Action: Inhibition of Proprotein Convertases

This compound functions as a competitive inhibitor of proprotein convertases, a family of serine endoproteases that cleave and activate a wide array of precursor proteins. The most well-characterized target of Hexa-D-arginine is furin.[1][2][3][4][5][6][7][8] By mimicking the basic amino acid recognition motif of furin substrates, Hexa-D-arginine binds to the active site of the enzyme, thereby blocking its catalytic activity.

Quantitative Inhibition Data

The inhibitory potency of this compound against various proprotein convertases has been quantified through kinetic studies. The inhibition constants (Ki) are summarized in the table below.

| Enzyme | Ki Value |

| Furin | 106 nM |

| PACE4 | 580 nM |

| Prohormone Convertase-1 (PC1) | 13.2 µM |

Data sourced from multiple references.[1][2][3][6][7]

Signaling Pathway of Furin Inhibition

The following diagram illustrates the inhibitory effect of Hexa-D-arginine on the furin-mediated activation of substrate proteins.

Caption: Furin inhibition by this compound.

Biological Consequences of Furin Inhibition

The inhibition of furin by Hexa-D-arginine has significant downstream biological effects, particularly in preventing the activation of various pathogens that rely on host furin for their virulence.

Neutralization of Bacterial Toxins

Several bacterial toxins require proteolytic cleavage by furin to become active and exert their cytotoxic effects. Hexa-D-arginine has been shown to block the activation of Pseudomonas aeruginosa exotoxin A (PEA) and anthrax toxin.[1][3][4][5][9] This inhibitory action protects cells from toxin-induced lysis and improves survival in animal models of infection.[1][4][5] Administration of Hexa-D-arginine to PEA-treated mice has been demonstrated to significantly improve their survival rate and decrease circulating levels of tumor necrosis factor-alpha (TNF-α).[1][4][5]

Inhibition of Viral Entry

Many viruses, including SARS-CoV-2, utilize a furin cleavage site on their spike proteins to facilitate membrane fusion and viral entry into host cells.[3] By inhibiting furin, Hexa-D-arginine can block this essential cleavage event, thereby suppressing viral production and cytopathic effects.[3]

Secondary Mechanism of Action: Cell-Penetrating Peptide Activity

Arginine-rich peptides, including Hexa-D-arginine, are classified as cell-penetrating peptides (CPPs).[10] This property allows them to traverse cellular membranes and deliver conjugated cargo molecules into the cytoplasm and even the nucleus of cells.[10][11]

Cellular Uptake and Internalization

The cellular uptake of arginine-rich peptides is primarily mediated by endocytosis, with macropinocytosis being a significant pathway.[12][13] This process is initiated by the electrostatic interaction between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans. This interaction can induce membrane ruffling and the formation of macropinosomes, which are then internalized by the cell.

The incorporation of a Hexa-D-arginine peptide has been shown to enhance both the uptake and residualization of conjugated molecules in cancer cells.[10][11] Studies have demonstrated that a Hexa-D-arginine conjugate can lead to a two-fold increase in binding and a three-fold increase in retention within Raji lymphoma cells compared to the unconjugated molecule.[10][11] Confocal microscopy has revealed the localization of these conjugates within the cytoplasm and, in some cases, the nucleus.[10][11]

Cellular Uptake Workflow

The following diagram outlines the proposed workflow for the cellular uptake of Hexa-D-arginine and its conjugates.

Caption: Cellular uptake pathway of Hexa-D-arginine.

Experimental Protocols

Determination of Furin Inhibition (Ki)

Objective: To determine the inhibition constant (Ki) of this compound for furin.

Materials:

-

Recombinant human furin

-

Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

-

This compound

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant human furin to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic furin substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Calculate the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.

In Vitro Toxin Neutralization Assay

Objective: To assess the ability of this compound to protect cells from a furin-dependent bacterial toxin.

Materials:

-

A suitable cell line (e.g., CHO cells)

-

Bacterial toxin requiring furin activation (e.g., Pseudomonas exotoxin A)

-

This compound

-

Cell culture medium

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader for the chosen viability assay

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the different concentrations of this compound for a specific period (e.g., 1 hour).

-

Add a fixed, cytotoxic concentration of the bacterial toxin to the wells.

-

Include control wells with cells only, cells with toxin only, and cells with this compound only.

-

Incubate the plate for a duration sufficient to observe toxin-induced cytotoxicity (e.g., 24-48 hours).

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability for each condition relative to the untreated control cells and plot the results to determine the protective effect of this compound.

Conclusion

The mechanism of action of this compound is multifaceted, with its primary role as a potent inhibitor of furin and other proprotein convertases being the most extensively characterized. This inhibitory activity translates into significant therapeutic potential for combating bacterial and viral diseases. Concurrently, its properties as a cell-penetrating peptide open up avenues for its use as a drug delivery vehicle to enhance the intracellular concentration of therapeutic agents. The D-amino acid composition of the peptide ensures its stability in biological systems, a critical attribute for any therapeutic candidate. Further research into the precise molecular interactions and the full range of its biological effects will undoubtedly continue to unveil new applications for this versatile peptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 4. The Furin Inhibitor Hexa-d-Arginine Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound (Furin Inhibitor II TFA) | Furin inhibitor | DC Chemicals [dcchemicals.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. Furin Inhibitor II (Hexa-D-Arginine) - Echelon Biosciences [echelon-inc.com]

- 9. Protection against anthrax toxemia by hexa-D-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Hexa-D-arginine TFA as a Furin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of proteins, including growth factors, hormones, and receptors. Its involvement in the activation of bacterial toxins and viral glycoproteins has positioned it as a significant therapeutic target. Hexa-D-arginine TFA is a potent and stable inhibitor of furin. This technical guide provides an in-depth overview of this compound as a furin inhibitor, consolidating quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Introduction to Furin and Its Inhibition

Furin is a calcium-dependent serine endoprotease that cleaves precursor proteins at specific recognition sites, typically characterized by the motif R-X-K/R-R↓. This cleavage is a crucial step in the activation of numerous endogenous and pathogenic proteins. The ubiquitous nature of furin and its role in disease progression, particularly in infectious diseases and cancer, make it an attractive target for therapeutic intervention.

Hexa-D-arginine, a synthetic peptide composed of six D-isomers of arginine, has emerged as a highly effective and specific inhibitor of furin. The use of D-amino acids confers resistance to degradation by other proteases, enhancing its stability and therapeutic potential. The trifluoroacetate (TFA) salt form is commonly used for its stability and solubility.

Quantitative Data: Inhibitory Potency of Hexa-D-arginine

Hexa-D-arginine exhibits nanomolar inhibitory potency against furin and displays selectivity over other proprotein convertases. The inhibitory constants (Ki) from various studies are summarized below.

| Enzyme | Inhibitory Constant (Ki) | Reference(s) |

| Furin | 106 nM | [1][2] |

| PACE4 | 580 nM | [1] |

| PC1 (Prohormone Convertase 1) | 13.2 µM | [1] |

Mechanism of Action

Hexa-D-arginine acts as a competitive inhibitor of furin. Its poly-arginine structure mimics the basic amino acid recognition sequence of furin substrates, allowing it to bind to the active site of the enzyme with high affinity. By occupying the active site, it prevents the binding and cleavage of natural substrates, thereby inhibiting their activation. A key application of this inhibitory action is the blockage of bacterial toxin activation.

Inhibition of Bacterial Toxin Activation

Several bacterial toxins, including Pseudomonas exotoxin A (PEA) and anthrax toxin, are produced as inactive precursors that require cleavage by furin to become cytotoxic. Hexa-D-arginine effectively blocks this activation step.

Mechanism of furin-mediated toxin activation and its inhibition by Hexa-D-arginine.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Hexa-D-arginine as a furin inhibitor.

In Vitro Furin Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory activity of Hexa-D-arginine against purified furin using a fluorogenic substrate.

Materials:

-

Recombinant human furin

-

Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

-

This compound

-

Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in sterile water or assay buffer.

-

Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

-

In the 96-well plate, add 20 µL of each inhibitor dilution to the respective wells. Include a control well with assay buffer only (no inhibitor).

-

Add 60 µL of assay buffer to all wells.

-

Add 10 µL of recombinant furin solution to all wells except for the substrate blank.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the fluorogenic furin substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.

In Vivo Efficacy in a Pseudomonas Exotoxin A (PEA) Mouse Model[3][4]

This protocol outlines the procedure to evaluate the protective effects of Hexa-D-arginine against PEA-induced mortality in mice.[3][4]

Animal Model:

-

6-week-old FVB or 129/Sv mice[3]

Materials:

-

Pseudomonas exotoxin A (PEA)

-

This compound

-

Sterile physiological saline

Procedure:

-

Determine the 100% lethal dose (LD₁₀₀) of PEA in the chosen mouse strain via intraperitoneal (i.p.) injection. A typical LD₁₀₀ is 0.1 µ g/mouse .[3][4]

-

Prepare a solution of this compound in sterile saline.

-

Divide the mice into treatment and control groups.

-

Treatment Group: Administer this compound (e.g., 1 nmol per mouse, i.p.) daily for two days prior to PEA challenge.[3]

-

Control Group: Administer an equivalent volume of sterile saline.

-

On the day of the challenge, inject all mice with the predetermined LD₁₀₀ of PEA (i.p.).

-

Monitor the survival of the mice over a period of 7 days.

-

Record and compare the survival rates between the treatment and control groups.

In Vivo Efficacy in an Anthrax Toxin Mouse Model[5]

This protocol describes the evaluation of Hexa-D-arginine's ability to protect mice from anthrax toxin-induced lethality.[5]

Animal Model:

-

FVB mice[5]

Materials:

-

Anthrax Protective Antigen (PA)

-

FP59 (a fusion protein of the PA-binding domain of Lethal Factor and the cytotoxic domain of PEA)[5]

-

This compound

-

Sterile physiological saline

Procedure:

-

Prepare the anthrax toxin by combining PA (10 µ g/mouse ) and FP59 (0.5 µ g/mouse ).[5]

-

Prepare a solution of this compound in sterile saline.

-

Divide the mice into treatment and control groups.

-

Control Group: Administer the anthrax toxin mixture via intraperitoneal (i.p.) injection.

-

Treatment Group: Administer the anthrax toxin mixture (i.p.) immediately followed by an i.p. injection of this compound (100 µ g/mouse ).[5]

-

Monitor the mice for signs of toxemia and record survival over 24 hours.

-

Compare the survival rates between the two groups.

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of research.

Workflow for in vitro furin inhibition assay.

Workflow for in vivo efficacy studies.

Conclusion

This compound is a well-characterized, potent, and stable inhibitor of furin. Its ability to block the activation of bacterial toxins in both in vitro and in vivo models highlights its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on furin inhibitors and their applications in combating infectious diseases. Further research may focus on optimizing its pharmacokinetic properties and exploring its efficacy against a broader range of furin-dependent pathogens.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Furin Inhibitor II (Hexa-D-Arginine) - Echelon Biosciences [echelon-inc.com]

- 3. The Furin Inhibitor Hexa-d-Arginine Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 5. Protection against Anthrax Toxemia by Hexa-d-Arginine In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Hexa-D-arginine TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-D-arginine TFA is a synthetic cell-penetrating peptide and a potent inhibitor of furin and other proprotein convertases (PCs). Composed of six D-isomers of arginine with a trifluoroacetic acid (TFA) counter-ion, it exhibits enhanced stability against proteolytic degradation compared to its L-arginine counterpart. This stability, coupled with its ability to inhibit key cellular processing enzymes, has positioned Hexa-D-arginine as a valuable tool in various research areas, including studies on bacterial toxin activation, viral glycoprotein processing, and cancer metastasis. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols and a visualization of its mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | D-arginyl-D-arginyl-D-arginyl-D-arginyl-D-arginyl-D-argininamide, trifluoroacetate salt | [1] |

| Synonyms | Furin Inhibitor II TFA, Hexa-D-Arg-NH2, (D)RRRRRR-NH2 | [1][2][3] |

| Molecular Formula | C38H76F3N25O8 | [3][4] |

| Molecular Weight | 1068.17 g/mol | [3][4][5] |

| Appearance | White lyophilized solid | [5] |

| Purity | ≥95% | [1] |

| CAS Number | 958204-56-3 | [3][4] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | 50 mg/mL (with sonication) | [2] |

| DMSO | 5 mg/mL (with sonication) | [2] |

| Acetonitrile/H2O (80:20) | 1 mg/mL | [1] |

Note: The solubility in DMSO has been reported as both 5 mg/mL and insoluble. Fresh, anhydrous DMSO is recommended for optimal dissolution.[2][6]

Table 3: Stability and Storage

| Condition | Duration | Source(s) |

| Powder at -20°C | 2-3 years | [3][4] |

| In DMSO at 4°C | 2 weeks | [3] |

| In DMSO at -80°C | 6 months - 1 year | [3][4] |

It is recommended to store the compound in a desiccated environment and to aliquot solutions to avoid repeated freeze-thaw cycles.[2][6]

Table 4: Biological Activity (Inhibition Constants)

| Target | Ki Value | Source(s) |

| Furin | 106 nM (0.106 µM) | [2][3][4][7] |

| PACE4 | 580 nM (0.58 µM) | [2][3][4][7] |

| PC1 (Prohormone Convertase-1) | 13.2 µM | [2][3][4][7] |

Mechanism of Action: Furin Inhibition

Hexa-D-arginine acts as a competitive inhibitor of furin, a calcium-dependent serine endoprotease. Furin plays a crucial role in the post-translational modification of a wide array of precursor proteins by cleaving at specific recognition sites, typically multi-basic motifs such as Arg-X-Lys/Arg-Arg↓. By binding to the active site of furin, Hexa-D-arginine prevents the processing of these precursor proteins into their mature, biologically active forms. This inhibitory action has significant downstream effects, particularly in pathological processes where furin activity is upregulated.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Hexa-D-arginine | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | CAS#:958204-56-3 | Chemsrc [chemsrc.com]

Hexa-D-arginine TFA: A Potent Inhibitor of Bacterial Toxin Activation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of Hexa-D-arginine TFA's role in blocking the activation of bacterial toxins. It is designed for researchers, scientists, and drug development professionals investigating novel anti-virulence strategies. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological pathways and experimental designs.

Introduction: Targeting Host-Mediated Toxin Activation

Many bacterial pathogens secrete toxins as inactive precursors, or protoxins, that require proteolytic cleavage by host enzymes to become active and exert their cytotoxic effects. A key family of host proteases involved in this activation process is the proprotein convertases (PCs), with furin being a prominent member. Furin is a calcium-dependent serine protease that cleaves a wide range of precursor proteins, including bacterial exotoxins, at specific recognition sites. This reliance of bacterial toxins on host furin for activation presents a compelling therapeutic target. By inhibiting furin, it is possible to prevent toxin activation and mitigate disease pathology without directly targeting the bacteria, potentially reducing the selective pressure for antibiotic resistance.

Hexa-D-arginine, a synthetic peptide composed of six D-isomers of arginine, has emerged as a potent and stable inhibitor of furin. Its D-amino acid composition confers resistance to degradation by host proteases, enhancing its bioavailability and therapeutic potential. This guide explores the utility of this compound in preventing the activation of critical bacterial toxins.

Mechanism of Action: Competitive Inhibition of Furin

Hexa-D-arginine functions as a competitive inhibitor of furin and furin-like proteases.[1][2] Its positively charged arginine residues mimic the basic amino acid recognition motifs (e.g., Arg-X-Lys/Arg-Arg↓) that furin recognizes in its substrates. By binding to the active site of furin, Hexa-D-arginine blocks the access of protoxins, thereby preventing their proteolytic cleavage and subsequent activation.

The inhibitory activity of Hexa-D-arginine is not limited to furin, as it also shows activity against other proprotein convertases like PACE4 and PC1, albeit with lower potency.[1][2] This broad-spectrum inhibitory profile may be advantageous in scenarios where multiple proteases contribute to toxin activation.

Signaling Pathway of Toxin Activation and Inhibition

Caption: Mechanism of furin-mediated toxin activation and its inhibition by Hexa-D-arginine.

Quantitative Data: Inhibitory Potency and Efficacy

The effectiveness of Hexa-D-arginine has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Constants (Ki) of Hexa-D-arginine

| Protease | Ki Value | Reference(s) |

| Furin | 106 nM | [1][2][3] |

| PACE4 | 580 nM | [1][2][3] |

| Prohormone Convertase-1 (PC1) | 13.2 µM | [1][2][3] |

Table 2: In Vitro Efficacy against Bacterial Toxins

| Toxin | Cell Line | Endpoint | Key Finding | Reference(s) |

| Pseudomonas aeruginosa Exotoxin A (PEA) | Chinese Hamster Ovary (CHO) | Cell Viability | 50% inhibition of PEA-induced cytotoxicity at 2-5 µM (using a related furin inhibitor) | [4] |

| Anthrax Toxin (PA + LF) | Murine Alveolar Macrophage (RAW 264.7) | Cell Viability | At 100 µM, Hexa-D-arginine increased cell survival to 36% in the presence of a lethal dose of anthrax toxin. | [5][6] |

Table 3: In Vivo Efficacy of Hexa-D-arginine

| Toxin/Pathogen | Animal Model | Treatment Regimen | Outcome | Reference(s) |

| Pseudomonas aeruginosa Exotoxin A (PEA) | Mice (FVB and 129/Sv) | 0.1, 1, or 10 nM Hexa-D-arginine administered with PEA | Significantly improved survival rate and decreased circulating TNF-α levels. | [3][4][7] |

| Anthrax Toxin | Rats (Fischer 344) and Mice | Co-administration with anthrax toxin | Delayed time to death and increased survival in both animal models. | [5][6][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a template for researchers investigating Hexa-D-arginine.

In Vitro Toxin Cytotoxicity Assay

This protocol is designed to assess the ability of Hexa-D-arginine to protect cells from a bacterial toxin.

Caption: Workflow for an in vitro toxin cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate cells, such as Chinese Hamster Ovary (CHO) cells for Pseudomonas exotoxin A (PEA) or RAW 264.7 murine macrophages for anthrax toxin, in 96-well microtiter plates at a density of 5 x 10^2 cells/well.[4] Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare solutions of the bacterial toxin and Hexa-D-arginine in cell culture medium. For anthrax toxin, a combination of Protective Antigen (PA) at 25 ng/ml and Lethal Factor (LF) at 12 ng/ml can be used.[5] Add the toxin and varying concentrations of Hexa-D-arginine (e.g., 0 to 100 µM) to the wells simultaneously.[5][6]

-

Incubation: Incubate the treated cells for a period sufficient to observe cytotoxicity, typically 3 to 6 hours.[5]

-

Viability Assessment: Measure cell viability using a metabolic assay. For instance, add WST-1 reagent and incubate for 1 hour.[4] Measure the absorbance at 450 nm with a reference wavelength of 630 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Express the results as a percentage of the viability of untreated control cells. Plot the percentage of viability against the concentration of Hexa-D-arginine to determine the concentration that results in 50% inhibition of cytotoxicity (IC50).

In Vivo Mouse Model of Toxin Challenge

This protocol outlines an in vivo experiment to evaluate the protective effects of Hexa-D-arginine against a lethal toxin challenge in a mouse model.

Caption: Workflow for an in vivo toxin challenge model.

Detailed Steps:

-

Animal Handling: Use 6-week-old FVB and 129/Sv mice, housed in accordance with institutional guidelines.[3]

-

Experimental Groups: Divide the mice into groups: a control group receiving only the toxin, and treatment groups receiving the toxin plus different doses of Hexa-D-arginine (e.g., 0.1, 1, or 10 nM).[3]

-

Administration: Administer the Pseudomonas exotoxin A (PEA) and Hexa-D-arginine via an appropriate route, such as intraperitoneal injection.

-

Monitoring: Observe the mice regularly for signs of morbidity and mortality over a period of several days.

-

Endpoint Measurement: The primary endpoint is survival. Survival data can be plotted as a Kaplan-Meier curve and analyzed using a log-rank test. Additionally, blood samples can be collected to measure levels of inflammatory cytokines, such as TNF-α, as a secondary endpoint.[4][7]

Conclusion and Future Directions

This compound has demonstrated significant potential as a host-targeted therapeutic for bacterial infections that rely on furin-mediated toxin activation. Its ability to protect against toxins from diverse pathogens like Pseudomonas aeruginosa and Bacillus anthracis in both in vitro and in vivo models highlights its broad-spectrum applicability.[4][5][6][7][8]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of Hexa-D-arginine and related compounds. Further studies are also warranted to explore its efficacy against a wider range of bacterial and viral pathogens that utilize furin for their pathogenesis. The development of such host-targeted anti-virulence agents represents a promising strategy to combat infectious diseases, particularly in the face of rising antibiotic resistance.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound (Furin Inhibitor II TFA) | Furin inhibitor | DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Furin Inhibitor Hexa-d-Arginine Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Protection against Anthrax Toxemia by Hexa-d-Arginine In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The furin inhibitor hexa-D-arginine blocks the activation of Pseudomonas aeruginosa exotoxin A in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protection against anthrax toxemia by hexa-D-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Hexa-D-arginine and its Trifluoroacetate Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexa-D-arginine, a cell-penetrating peptide and a potent inhibitor of proprotein convertases like furin, holds significant promise in various therapeutic areas.[1][2][3][4][5][6][7][8][9] This technical guide provides an in-depth overview of the structural analysis of Hexa-D-arginine and its common trifluoroacetate (TFA) salt form. The document outlines key physicochemical properties, details common experimental protocols for structural elucidation, and discusses the influence of the TFA counter-ion on analysis. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and characterization of arginine-rich peptides.

Introduction

Hexa-D-arginine is a synthetic peptide composed of six D-isomers of the amino acid arginine. The D-configuration provides resistance to proteolytic degradation, enhancing its stability in biological systems.[3][4] Its primary sequence is D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2, often abbreviated as (r)6-NH2.[10] The peptide's high density of positive charges, conferred by the guanidinium groups of the arginine residues, is crucial for its cell-penetrating properties and its ability to interact with negatively charged molecules such as cell surface proteoglycans and the active sites of enzymes like furin.

Due to its synthesis via solid-phase peptide synthesis (SPPS), Hexa-D-arginine is commonly isolated as a trifluoroacetate salt.[11][12][13] The TFA counter-ion can influence the peptide's physicochemical properties and may interfere with certain biological assays and analytical techniques.[11][12] Therefore, a thorough structural and physicochemical characterization of both the peptide and its salt form is essential for its development as a therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of Hexa-D-arginine and its TFA salt is presented in Table 1. These properties are fundamental for its handling, formulation, and interpretation of biological and analytical data.

| Property | Hexa-D-arginine | Hexa-D-arginine TFA Salt | References |

| Molecular Formula | C36H75N25O6 | C36H75N25O6 • xCF3COOH | [1],[2],[14],[15] |

| Molecular Weight | 954.16 g/mol | Variable (depends on the number of TFA ions) | [1],[2] |

| CAS Number | 673202-67-0 | 958204-56-3 | [1],[3] |

| Appearance | White to off-white powder | White to off-white powder | [2] |

| Purity (typical) | ≥95% | ≥95% | [1],[14],[10] |

| Solubility | Soluble in water (up to 2 mg/ml) | Soluble in water and acetonitrile/water mixtures | [1],[14] |

| Storage Temperature | -20°C | -20°C | [1],[10] |

Experimental Protocols for Structural Analysis

The comprehensive structural analysis of Hexa-D-arginine involves a combination of chromatographic and spectroscopic techniques.

Synthesis and Purification

Hexa-D-arginine is typically synthesized using solid-phase peptide synthesis (SPPS). The peptide is assembled on a solid support, and upon completion, it is cleaved from the resin using a strong acid, commonly a cocktail containing trifluoroacetic acid (TFA).[13]

Protocol for Purification:

-

Cleavage: The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).

-

Precipitation: The cleaved peptide is precipitated with cold diethyl ether.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A water/acetonitrile gradient containing 0.1% TFA is a common mobile phase.

-

Lyophilization: The purified fractions are pooled and lyophilized to obtain the peptide as a TFA salt.

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and amino acid sequence of Hexa-D-arginine.[16][17][18]

Protocol for ESI-MS:

-

Sample Preparation: A dilute solution of the peptide is prepared in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infusion: The sample is introduced into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode. The resulting spectrum will show multiply charged ions (e.g., [M+3H]³⁺, [M+4H]⁴⁺, [M+5H]⁵⁺, [M+6H]⁶⁺).

-

Deconvolution: The raw spectrum is deconvoluted to determine the average molecular mass of the peptide.

Protocol for Tandem MS (MS/MS) for Sequencing:

-

Parent Ion Selection: A specific multiply charged ion of Hexa-D-arginine is selected in the first mass analyzer.

-

Fragmentation: The selected ion is subjected to fragmentation using collision-induced dissociation (CID) or electron-transfer dissociation (ETD).[19]

-

Fragment Ion Analysis: The resulting fragment ions (b- and y-ions) are analyzed in the second mass analyzer.

-

Sequence Confirmation: The fragmentation pattern is analyzed to confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.[16][20][21] For Hexa-D-arginine, 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY) NMR experiments are employed.

Protocol for NMR Analysis:

-

Sample Preparation: A sample of the peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 9:1).

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts of the different protons in the molecule.

-

2D NMR:

-

COSY/TOCSY: These experiments are used to identify spin systems corresponding to individual arginine residues.

-

NOESY: This experiment provides information about through-space interactions between protons that are close in the 3D structure, which is crucial for determining the peptide's conformation.

-

-

Data Analysis: The NMR data is processed and analyzed to assign resonances and calculate structural restraints (e.g., dihedral angles from coupling constants, inter-proton distances from NOEs). These restraints are then used in molecular modeling programs to generate a 3D structural model of the peptide.

Analysis of the TFA Counter-ion

The presence and quantity of the TFA counter-ion can be determined using various analytical techniques.[11][22][23]

Protocol for TFA Quantification by Ion Chromatography:

-

Sample Preparation: A known weight of the peptide TFA salt is dissolved in deionized water.

-

Chromatography: The sample is injected into an ion chromatograph equipped with an anion-exchange column.

-

Detection: The TFA anion is detected using a conductivity detector.

-

Quantification: The amount of TFA is quantified by comparing the peak area to a standard curve prepared with known concentrations of TFA.

Conformational Analysis of Poly-arginine Peptides

Poly-arginine sequences, like Hexa-D-arginine, tend to adopt extended conformations in solution due to electrostatic repulsion between the positively charged guanidinium groups.[20][21] Conformational analysis based on NMR and molecular dynamics simulations suggests a preference for extended β-strand and polyproline II (PPII) type structures.[20][21]

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural analysis of Hexa-D-arginine.

Caption: Workflow for Hexa-D-arginine analysis.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the analytical techniques and the structural information they provide.

Caption: Analytical techniques and derived information.

Signaling Pathway Inhibition by Hexa-D-arginine

Hexa-D-arginine is a known inhibitor of furin, a proprotein convertase involved in the processing of many precursor proteins. The diagram below illustrates this inhibitory action.

Caption: Furin inhibition by Hexa-D-arginine.

Conclusion

The structural analysis of Hexa-D-arginine and its TFA salt is a critical step in its development as a research tool and potential therapeutic agent. A combination of chromatographic and spectroscopic methods provides a comprehensive understanding of its primary, secondary, and tertiary structure, as well as its purity and counter-ion content. This guide provides a framework of the necessary experimental protocols and data interpretation to ensure the quality and consistency of Hexa-D-arginine for scientific and drug development applications. The provided visualizations offer a clear overview of the analytical workflows and the peptide's mechanism of action.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Hexa-D-arginine | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | CAS#:958204-56-3 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (Furin Inhibitor II TFA) | Furin inhibitor | DC Chemicals [dcchemicals.com]

- 6. Hexa-D-arginine | Furin | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 10. Furin Inhibitor II (Hexa-D-Arginine) - Echelon Biosciences [echelon-inc.com]

- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genscript.com [genscript.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. caymanchem.com [caymanchem.com]

- 15. N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | C36H75N25O6 | CID 57358476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]

- 17. Principle of Peptide Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Structural Characterization of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]

- 19. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Short peptides as predictors for the structure of polyarginine sequences in disordered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

The Biological Activity of Hexa-D-arginine Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexa-D-arginine amide, a synthetic peptide composed of six D-isomers of arginine, has emerged as a molecule of significant interest in biomedical research. Its unique properties as a potent inhibitor of proprotein convertases, particularly furin, and its ability to act as a cell-penetrating peptide (CPP), position it as a valuable tool in drug development and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the biological activity of Hexa-D-arginine amide, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action and experimental applications.

Core Biological Activity: Furin Inhibition

The primary and most well-characterized biological activity of Hexa-D-arginine amide is its potent and specific inhibition of furin, a member of the proprotein convertase family of enzymes. Furin plays a critical role in the maturation of a wide variety of proteins, including hormones, growth factors, receptors, and viral and bacterial toxins, by cleaving them at specific recognition sites. By inhibiting furin, Hexa-D-arginine amide can modulate these physiological and pathological processes.

Quantitative Inhibition Data

The inhibitory potency of Hexa-D-arginine amide against furin and other related proprotein convertases has been quantified through determination of the inhibition constant (Ki).

| Enzyme | Ki Value | Reference |

| Furin | 106 nM | [1][2] |

| PACE4 | 580 nM | [1][2] |

| PC1 | 13.2 µM | [1][2] |

Mechanism of Furin Inhibition

Hexa-D-arginine amide acts as a competitive inhibitor of furin. Its poly-arginine structure mimics the multi-basic cleavage sites of furin substrates, allowing it to bind to the active site of the enzyme and block the access of natural substrates.

References

In-Depth Technical Guide: Hexa-D-arginine TFA as an Inhibitor of Furin and PACE4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of Hexa-D-arginine TFA on the proprotein convertases furin and PACE4. This document details the inhibition constants (Ki), the experimental methodologies for their determination, and the broader context of the signaling pathways regulated by these enzymes.

Quantitative Inhibition Data

This compound has been identified as a potent inhibitor of furin and a moderately potent inhibitor of PACE4. The inhibition constants (Ki) are summarized in the table below for direct comparison.

| Compound | Target Enzyme | Ki Value | Reference |

| This compound | Furin | 106 nM | [1][2] |

| This compound | PACE4 | 580 nM | [1][2] |

Experimental Protocols for Ki Determination

The determination of the Ki values for this compound against furin and PACE4 was primarily achieved through in vitro enzyme inhibition assays. The following protocol is a synthesized methodology based on the key reference by Cameron et al. (2000) and common practices for assaying proprotein convertase activity.[1][3]

Materials and Reagents

-

Enzymes: Purified recombinant human furin and PACE4.

-

Inhibitor: this compound, dissolved in an appropriate buffer (e.g., sterile water or assay buffer) to create a stock solution.

-

Fluorogenic Substrate: A synthetic peptide substrate for furin and PACE4, such as Pyr-Arg-Thr-Lys-Arg-MCA (pRTKR-MCA), which releases a fluorescent signal upon cleavage.[3]

-

Assay Buffer: Typically a buffer solution maintaining a physiological pH (e.g., 100 mM HEPES, pH 7.5) and containing calcium chloride (e.g., 1-5 mM), as furin and PACE4 are calcium-dependent enzymes.[3]

-

Instrumentation: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate.

Assay Procedure

-

Enzyme Preparation: The purified furin or PACE4 enzyme is diluted in the assay buffer to a final concentration that yields a linear rate of substrate cleavage over the course of the experiment.

-

Inhibitor Dilution Series: A serial dilution of this compound is prepared in the assay buffer to achieve a range of concentrations to be tested.

-

Pre-incubation: The enzyme and varying concentrations of the inhibitor are pre-incubated together in the wells of a microtiter plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.[3]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.

-

Kinetic Measurement: The fluorescence intensity is measured at regular intervals using a fluorescence plate reader. The rate of the reaction (initial velocity) is determined from the linear portion of the fluorescence versus time plot.

-

Data Analysis: The initial velocities are plotted against the inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and the Michaelis-Menten constant (Km) of the enzyme for that substrate.[3]

Experimental Workflow Diagram

Signaling Pathways

Furin and PACE4 are key proteases involved in the maturation of a wide array of precursor proteins, thereby regulating numerous cellular signaling pathways.

Furin and the Notch Signaling Pathway

Furin plays a critical role in the initial activation of the Notch receptor. Before the Notch receptor can be activated by its ligand, it must undergo a proteolytic cleavage event in the trans-Golgi network, which is mediated by furin. This initial cleavage is a prerequisite for the subsequent proteolytic events that lead to the release of the Notch intracellular domain (NICD) and the activation of Notch target genes.[4][5][6]

PACE4 and the TGF-β Signaling Pathway

PACE4 is involved in the processing of various members of the Transforming Growth Factor-beta (TGF-β) superfamily. These growth factors are synthesized as inactive precursors (pro-proteins) that require proteolytic cleavage to become biologically active. PACE4 can cleave these pro-proteins in the extracellular space or at the cell surface, leading to the activation of TGF-β signaling cascades that regulate cell growth, differentiation, and apoptosis.[7][8][9]

References

- 1. Polyarginines are potent furin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development - Notch Signaling Pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 8. TGF Beta Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intracellular Delivery Using Hexa-D-arginine TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-D-arginine TFA is a synthetically derived cell-penetrating peptide (CPP) composed of six D-isomers of the amino acid arginine, with a trifluoroacetic acid (TFA) salt. While extensively documented as a stable furin inhibitor, its structural characteristics—short length and high cationic charge due to the guanidinium groups of the arginine residues—place it within the family of arginine-rich CPPs. These peptides are known to facilitate the intracellular delivery of a wide range of cargo molecules that are otherwise membrane-impermeable. This document provides detailed application notes and generalized protocols for utilizing this compound as a vehicle for intracellular delivery.

The primary mechanism by which arginine-rich CPPs like Hexa-D-arginine are thought to enter cells is through endocytosis.[1][2] The positively charged peptide interacts with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans, which triggers internalization into endosomes.[3][4] For the cargo to be effective, it must then escape the endosome and reach the cytoplasm.[2][5][6]

Data Presentation

Quantitative Analysis of Poly-Arginine Peptide-Mediated Delivery

The following tables summarize quantitative data from studies on various poly-arginine peptides, which can serve as a reference for expected efficacy and cytotoxicity when using this compound. Direct quantitative data for this compound as a delivery vehicle is limited in publicly available literature.

Table 1: Cellular Uptake Enhancement by Poly-Arginine Peptides

| Poly-Arginine Peptide | Cargo | Cell Line | Uptake Enhancement (Fold Increase vs. Cargo Alone) | Reference |

| Dodecanoyl-[R5] | Phosphopeptide (F′-GpYEEI) | SK-OV-3 | 3.4 | [1][7] |

| Dodecanoyl-[R6] | Phosphopeptide (F′-GpYEEI) | SK-OV-3 | 5.5 | [1][8] |

| Hexadecanoyl-[R5] | Phosphopeptide (F′-GpYEEI) | SK-OV-3 | ~31.6 (calculated from 9.3x higher than octanoyl-[R5]) | [1][7] |

| Octa-arginine (R8) | Nanoparticles | A549 | ~5 (at 4h vs 0.5h) | [9] |

| Nona-arginine (R9) | siRNA | Mouse Xenograft | Marked reduction in tumor growth | [10] |

Table 2: Cytotoxicity of Poly-Arginine Peptides

| Poly-Arginine Peptide | Concentration | Cell Line | Cell Viability (%) | Incubation Time (h) | Reference |

| Dodecanoyl-[R5] | 25 µM | CCRF-CEM | ~80 | 24 | [7] |

| Dodecanoyl-[R6] | 25 µM | CCRF-CEM | ~80 | 24 | [7] |

| Dodecanoyl-(R5) | 100 µM | CCRF-CEM | >80 | 24 | [7] |

| Poly-L-arginine (unspecified length) | 1 µg/ml | DU145 | No significant reduction | Not specified | [11] |

| Poly-arginine 7 | Not specified | A549 | Low cytotoxicity | 48 | [12] |

Experimental Protocols

The following are generalized protocols for the use of this compound for the intracellular delivery of proteins, siRNA, and small molecules. These protocols are based on established methods for other arginine-rich CPPs and may require optimization for specific cell types and cargo molecules.

Protocol 1: Intracellular Delivery of Proteins

This protocol describes the non-covalent complexation of a protein cargo with this compound for intracellular delivery.

Materials:

-

This compound

-

Protein of interest

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells in culture

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water. Store at -20°C.

-

Prepare the protein of interest at a suitable concentration in a compatible buffer.

-

-

Complex Formation:

-

In a microcentrifuge tube, dilute the desired amount of this compound and the protein cargo separately in serum-free medium.

-

A starting point for optimization is a molar ratio of this compound to protein of 5:1 to 20:1.

-

Combine the diluted peptide and protein solutions.

-

Mix gently by pipetting and incubate at room temperature for 30 minutes to allow for complex formation.

-

-

Cell Treatment:

-

Wash the cells to be treated once with PBS.

-

Add the peptide-protein complexes to the cells in a minimal volume of serum-free medium.

-

Incubate the cells with the complexes for 4 hours at 37°C.

-

-

Post-incubation:

-

Remove the medium containing the complexes and wash the cells twice with PBS.

-

Add complete cell culture medium and return the cells to the incubator.

-

The cargo's effect can be assayed at the desired time points post-incubation.

-

Protocol 2: Intracellular Delivery of siRNA

This protocol outlines the formation of complexes between siRNA and this compound for gene silencing applications.

Materials:

-

This compound

-

siRNA (targeting the gene of interest and a non-targeting control)

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium

-

PBS

-

Cells in culture

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water.

-

Prepare a 20 µM stock solution of siRNA in nuclease-free water.

-

-

Complex Formation:

-

Separately dilute the this compound and siRNA in serum-free medium. An N/P ratio (ratio of nitrogen in the peptide to phosphate in the siRNA) of 5:1 to 20:1 is a good starting point for optimization.

-

Combine the diluted solutions and mix gently.

-

Incubate at room temperature for 30 minutes to form complexes.

-

-

Cell Transfection:

-

Seed cells in a culture plate to be 60-80% confluent on the day of transfection.

-

Wash the cells with PBS.

-

Add the peptide-siRNA complexes to the cells in serum-free medium. The final siRNA concentration is typically between 20 nM and 100 nM.

-

Incubate for 4-6 hours at 37°C.

-

-

Post-transfection:

-

Aspirate the transfection medium and replace it with fresh complete medium.

-

Incubate the cells for 24-72 hours before assessing gene knockdown by methods such as qRT-PCR or Western blot.

-

Protocol 3: Intracellular Delivery of Small Molecules

This protocol provides a general guideline for delivering small molecule drugs using this compound. The nature of the small molecule (charge, hydrophobicity) will significantly impact the complexation.

Materials:

-

This compound

-

Small molecule of interest

-

Appropriate solvent for the small molecule (e.g., DMSO, water)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

PBS

-

Cells in culture

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of this compound in sterile water.

-

Prepare a concentrated stock solution of the small molecule in a suitable solvent.

-

-

Complex Formation (if applicable):

-

For charged small molecules, a non-covalent complexation strategy similar to proteins and siRNA can be attempted. Dilute both components in serum-free medium and incubate.

-

For neutral or hydrophobic molecules, co-incubation may be sufficient.

-

-

Cell Treatment:

-

Wash cells with PBS.

-

Add the this compound and the small molecule to the cells in serum-free medium. A typical starting concentration for the peptide is 1-10 µM.

-

Incubate for 1-4 hours at 37°C.

-

-

Post-incubation:

-

Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.

-

Analyze the effect of the delivered small molecule at the desired time points.

-

Visualizations

Mechanism of Intracellular Delivery

Caption: General mechanism of this compound mediated intracellular delivery.

Experimental Workflow for Protein Delivery

Caption: Experimental workflow for protein delivery using this compound.

Logical Relationship for siRNA Delivery and Gene Silencing

Caption: Logical pathway from complex formation to gene silencing in siRNA delivery.

References

- 1. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking endosomal entrapment with supercharged arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enhanced cellular uptake of short polyarginine peptides through fatty acylation and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Peptides for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Poly-L-arginine: Enhancing Cytotoxicity and Cellular Uptake of Doxorubicin and Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Furin Inhibition in Cell Culture Using Hexa-D-arginine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furin, a member of the proprotein convertase family, is a critical enzyme involved in the post-translational modification and activation of a wide array of proteins. Its substrates include growth factors, hormones, receptors, and viral glycoproteins. The dysregulation of furin activity has been implicated in various pathological conditions, including cancer, infectious diseases, and neurodegenerative disorders. Hexa-D-arginine is a potent and specific inhibitor of furin, making it a valuable tool for studying the physiological and pathological roles of this enzyme in a cell culture setting.[1][2][3] These application notes provide a detailed protocol for the use of Hexa-D-arginine to inhibit furin activity in mammalian cell cultures.

Mechanism of Action

Hexa-D-arginine acts as a competitive inhibitor of furin.[1][2] Its structure, composed of six D-isomers of arginine, mimics the polybasic cleavage sites recognized by furin. By binding to the active site of the enzyme, Hexa-D-arginine prevents the processing of endogenous furin substrates. The D-configuration of the amino acids confers resistance to degradation by other cellular proteases, ensuring its stability in cell culture environments.

Quantitative Data Summary

The following table summarizes the key quantitative data for Hexa-D-arginine as a furin inhibitor.

| Parameter | Value | Reference |

| Ki for Furin | 106 nM | [1][2][3] |

| Ki for PACE4 | 580 nM | [1][2][3] |

| Ki for PC1 | 13.2 µM | [1][2][3] |

| Effective Concentration in Cell Culture | 1 - 10 µM | [4] |

| Solubility in Water | Up to 2 mg/mL | |

| Solubility in DMSO | Insoluble | [3] |

Experimental Protocols

Preparation of Hexa-D-arginine Stock Solution

Materials:

-

Hexa-D-arginine powder

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required amount of Hexa-D-arginine powder to prepare a stock solution of desired concentration (e.g., 1 mM). The molecular weight of Hexa-D-arginine is approximately 954.16 g/mol .

-

Weigh the Hexa-D-arginine powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile, nuclease-free water to achieve the desired stock concentration.

-

Vortex the solution until the powder is completely dissolved.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.[2]

Protocol for Treating Cells with Hexa-D-arginine

Materials:

-

Cultured mammalian cells in appropriate cell culture vessels

-

Complete cell culture medium

-

Hexa-D-arginine stock solution (from Protocol 1)

Protocol:

-

Seed the cells in a multi-well plate or other suitable culture vessel at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 70-80%).

-

Thaw an aliquot of the Hexa-D-arginine stock solution at room temperature.

-

Dilute the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final working concentration (e.g., 1 µM, 5 µM, 10 µM).

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Hexa-D-arginine.

-

Include a vehicle control by treating a separate set of cells with medium containing the same volume of sterile water used to prepare the inhibitor dilution.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the inhibition of furin and its effect on the biological process under investigation.

Cytotoxicity Assay

It is recommended to assess the cytotoxicity of Hexa-D-arginine in your specific cell line, although it has been reported to be non-cytotoxic at effective concentrations.[2][4] The MTT or WST-1 assay is a common method for this purpose.

Materials:

-

Cells treated with a range of Hexa-D-arginine concentrations (as in Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization solution (e.g., DMSO or a specialized lysis buffer)

-

96-well plate reader

Protocol:

-

At the end of the treatment period with Hexa-D-arginine, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time (typically 1-4 hours) at 37°C to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

-

If using MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

Furin Activity Assay in Cell Lysates

This protocol allows for the direct measurement of furin activity in cells treated with Hexa-D-arginine to confirm its inhibitory effect.

Materials:

-

Cells treated with Hexa-D-arginine (from Protocol 2)

-

Lysis buffer (e.g., 20 mM HEPES-KOH [pH 7.4], 0.5% Triton X-100, 1 mM CaCl2)[5]

-

Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.0, 5 mM CaCl2, 0.1% Brij 35)

-

96-well black microplate

-

Fluorometric plate reader

Protocol:

-

After treatment with Hexa-D-arginine, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the cell lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

In a 96-well black microplate, add a standardized amount of protein from each cell lysate to the wells.

-

Add the assay buffer to each well.

-

Initiate the reaction by adding the fluorogenic furin substrate to each well.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.

-

Calculate the rate of substrate cleavage (furin activity) from the linear portion of the fluorescence curve. Compare the activity in lysates from Hexa-D-arginine-treated cells to that of the vehicle-treated control.

Visualizations

Caption: Experimental workflow for using Hexa-D-arginine.

Caption: Mechanism of furin inhibition by Hexa-D-arginine.

References

- 1. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexa-D-arginine | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The Furin Inhibitor Hexa-d-Arginine Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furin Inhibitor II (Hexa-D-Arginine) - Echelon Biosciences [echelon-inc.com]

Application Notes and Protocols for Hexa-D-arginine TFA in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hexa-D-arginine TFA as a cell-penetrating peptide (CPP) to enhance the intracellular delivery of therapeutic agents. The protocols outlined below are generalized methodologies and may require optimization for specific applications.

Application Notes

Hexa-D-arginine, a short peptide consisting of six D-isomers of arginine, is a potent cell-penetrating peptide. Its trifluoroacetate (TFA) salt is commonly used in research settings. The D-configuration of the amino acids provides resistance to enzymatic degradation by proteases, enhancing its stability in biological systems.

The primary application of Hexa-D-arginine in drug delivery lies in its ability to traverse cellular membranes and deliver conjugated cargo molecules into the cytoplasm and nucleus. This property is attributed to the high density of guanidinium groups in the arginine side chains, which interact with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans, to trigger endocytic uptake, particularly macropinocytosis.

Key Advantages of Hexa-D-arginine in Drug Delivery:

-

Enhanced Cellular Uptake: Conjugation of Hexa-D-arginine to drugs, proteins, or nanoparticles significantly increases their internalization by cells.

-

Improved Stability: The D-amino acid composition confers resistance to proteolytic degradation, prolonging its half-life in vivo.

-

Versatility: It can be conjugated to a wide range of cargo molecules, including small molecule drugs, peptides, nucleic acids, and nanoparticles.

-

Potential for Nuclear Targeting: Studies have shown that Hexa-D-arginine can facilitate the delivery of cargo to the nucleus.

Primary Mechanism of Action in Drug Delivery:

The cellular uptake of Hexa-D-arginine and its conjugates is primarily mediated by macropinocytosis, a form of endocytosis. The positively charged guanidinium groups of arginine interact with negatively charged proteoglycans on the cell surface, leading to clustering of these proteoglycans and subsequent activation of signaling cascades involving small GTPases like Rac1 and Cdc42. This signaling cascade induces actin cytoskeleton rearrangement, leading to the formation of large, irregular vesicles called macropinosomes that engulf the Hexa-D-arginine-cargo complex.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing Hexa-D-arginine and other arginine-rich peptides in drug delivery systems.

Table 1: Cellular Uptake Enhancement with Hexa-D-arginine Conjugation

| Cargo Molecule | Cell Line | Fold Increase in Uptake (Hexa-D-arginine vs. Unconjugated) | Fold Increase in Retention (Hexa-D-arginine vs. Unconjugated) | Reference |

| Selective High Affinity Ligand (SHAL) | Raji (B-cell lymphoma) | ~2 | ~3 |

Table 2: In Vivo Efficacy of Arginine-Rich Peptide-Drug Conjugates

| Peptide | Drug | Animal Model | Dosage | Outcome | Reference |

| D-octaarginine (r8) | Doxorubicin | Tumor-xenografted nude mice | 4 mg/kg (conjugate) vs. 6 mg/kg (free drug) | Similar tumor suppression with no significant weight loss for the conjugate, whereas free doxorubicin caused significant weight loss. | |

| Hexa-D-arginine | - | Pseudomonas aeruginosa exotoxin A (PEA)-treated mice | 1 nmol/mouse | 50% survival at 7 days post-PEA injection. |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Hexa-D-arginine Amide

This protocol describes a general method for the manual synthesis of Hexa-D-arginine with a C-terminal amide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-D-Arg(Pbf)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Diethyl ether

-

HPLC grade acetonitrile and water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (repeat for each of the six D-arginine residues):

-

Dissolve Fmoc-D-Arg(Pbf)-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Perform the deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5).

-

Add the cleavage cocktail to the resin and incubate for 3 hours at room temperature with occasional shaking.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether twice.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile.

-

Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure peptide and confirm the mass by mass spectrometry.

-

Lyophilize the pure fractions to obtain the this compound peptide as a white powder.

-

Protocol 2: Conjugation of Hexa-D-arginine to Thiolated Nanoparticles via Maleimide Chemistry

This protocol describes the conjugation of a cysteine-terminated Hexa-D-arginine (prepared by adding a C-terminal cysteine during SPPS) to maleimide-functionalized nanoparticles (e.g., liposomes or PLGA nanoparticles).

Materials:

-

Hexa-D-arginine-Cysteine peptide

-

Maleimide-functionalized nanoparticles

-

Phosphate-buffered saline (PBS), pH 7.2

-

EDTA

-

Sephadex G-25 column or dialysis membrane (MWCO appropriate for the nanoparticle size)

Procedure:

-

Preparation of Peptide Solution: Dissolve the Hexa-D-arginine-Cysteine peptide in degassed PBS with 1 mM EDTA to a final concentration of 1-5 mg/mL.

-

Conjugation Reaction:

-

Disperse the maleimide-functionalized nanoparticles in degassed PBS, pH 7.2.

-

Add the peptide solution to the nanoparticle dispersion at a molar ratio of 10-20 moles of peptide per mole of maleimide on the nanoparticle surface.

-

React for 4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Purification of the Conjugate:

-

Remove the unreacted peptide by size exclusion chromatography using a Sephadex G-25 column, eluting with PBS.

-

Alternatively, purify by dialysis against PBS for 48 hours with several buffer changes.

-

-

Characterization:

-

Determine the concentration of conjugated peptide using a BCA protein assay or by quantifying a fluorescently labeled peptide.

-

Analyze the size and zeta potential of the conjugated nanoparticles using dynamic light scattering (DLS).

-

Confirm the successful conjugation using techniques like FT-IR or by observing a change in the surface charge.

-

Protocol 3: In Vitro Cellular Uptake Assay

This protocol outlines a method to quantify the cellular uptake of Hexa-D-arginine-conjugated nanoparticles using a fluorescently labeled cargo.

Materials:

-

Cells of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Fluorescently labeled Hexa-D-arginine-nanoparticle-drug conjugate

-

Unconjugated fluorescently labeled nanoparticle-drug (as a control)

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Treatment:

-

On the day of the experiment, remove the culture medium and wash the cells with PBS.

-

Add fresh medium containing the desired concentration of the fluorescently labeled conjugated and unconjugated nanoparticles.

-